molecular formula C17H19N3O B2907157 (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide CAS No. 2035018-35-8

(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide

Cat. No.: B2907157
CAS No.: 2035018-35-8
M. Wt: 281.359
InChI Key: OOMDEGHABDHPTM-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide" is a pyrazolo[1,5-a]pyridine derivative with an enamide side chain. Its structure includes a bicyclic pyrazolo-pyridine core substituted with a methyl group at position 2, a phenyl group at position 3, and an N-linked prop-2-enamide moiety.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13(11-14-5-3-2-4-6-14)17(21)19-15-8-10-20-16(12-15)7-9-18-20/h2-7,9,11,15H,8,10,12H2,1H3,(H,19,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMDEGHABDHPTM-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acrylamide Moiety: The acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Group: The phenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert pharmacological effects. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Heterocyclic Cores

(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Structure : Features a pyrazol-3-one core with acetyl, methyl, and nitro-substituted benzylidene groups.
  • Properties: Molecular weight: 273.24 g/mol Melting point: 170°C Lipinski rule compliance: Yes (suggesting drug-likeness) IR Strong carbonyl (C=O, 1702 cm⁻¹) and nitro (NO₂, 1552 cm⁻¹) stretches .
  • Comparison : Unlike the target compound, this derivative lacks the pyrazolo[1,5-a]pyridine core and instead has a simpler pyrazol-3-one ring. The nitro group enhances polarity but may reduce metabolic stability compared to the target’s phenyl-enamide system.

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Structure : Pyrazolo[1,5-a]pyrimidine core with ethyl, methyl, and carboxylic acid substituents.
  • The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration.

N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine

  • Structure : Pyrazolo[1,5-a]pyrimidine core with methyl, phenyl, isopropyl, and diamine side chains.
  • Properties: Molecular weight: 337.5 g/mol LogP: 3.9 (indicating moderate lipophilicity) Hydrogen bond donors/acceptors: 1/4 Rotatable bonds: 6 (suggesting conformational flexibility) .
  • Comparison : The diamine side chain and isopropyl group enhance steric bulk and basicity compared to the target’s enamide moiety. The higher LogP value may improve membrane permeability but could reduce aqueous solubility.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound (Inferred) (4E)-2-acetyl-pyrazol-3-one Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine-diamine
Core Structure Pyrazolo[1,5-a]pyridine Pyrazol-3-one Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine
Molecular Weight (g/mol) ~350 (estimated) 273.24 ~275 (estimated) 337.5
LogP ~3.5 (predicted) N/A N/A 3.9
Hydrogen Bond Donors 1 (enamide NH) 0 1 (COOH) 1 (diamine NH)
Key Functional Groups Enamide, phenyl, methyl Acetyl, nitro, benzylidene Carboxylic acid, ethyl, methyl Diamine, isopropyl, phenyl
Research Findings and Implications
  • Bioactivity : The pyrazol-3-one derivative () complies with Lipinski’s rule, suggesting oral bioavailability, but its nitro group may pose toxicity risks. In contrast, the pyrazolo[1,5-a]pyrimidine-diamine () has favorable LogP and rotatable bond counts for CNS penetration .
  • Synthetic Challenges : The target compound’s enamide group may require careful stereochemical control during synthesis, unlike the more straightforward acetylation or alkylation steps in analogues .

Biological Activity

The compound (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The structure of this compound features a pyrazolo[1,5-a]pyridine moiety linked to a prop-2-enamide group. This configuration is crucial for its biological activity. Recent advancements in synthetic methods have facilitated the development of various derivatives with modified functional groups that enhance their pharmacological profiles .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrate that this compound exhibits significant growth inhibition in human breast cancer cell lines such as MDA-MB-231. The mechanism involves apoptosis induction and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Apoptosis induction
K562 (Leukemia)15Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyridine derivatives are known to inhibit various kinases involved in cancer progression. The compound has been shown to inhibit CDK2 and Abl kinases at micromolar concentrations .
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Cell Cycle Regulation : The compound induces G1 phase arrest in cancer cells by modulating cyclin-dependent kinase activity .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold can significantly influence biological activity. Key findings include:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity by improving binding affinity to target proteins.
  • Alkyl Groups on the Amide : The presence of branched alkyl groups increases lipophilicity and cellular uptake .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MDA-MB-231 Cells : A detailed investigation revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 72 hours .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The study emphasized its potential as a therapeutic agent in breast cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.